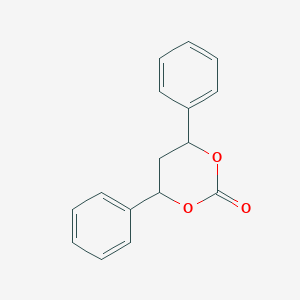
4,6-Diphenyl-1,3-dioxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diphenyl-1,3-dioxan-2-one is a cyclic carbonate compound with a six-membered ring structure It is a derivative of 1,3-dioxan-2-one, where two phenyl groups are attached at the 4 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-1,3-dioxan-2-one can be achieved through several methods. One common approach involves the reaction of diphenylmethanol with ethylene carbonate in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the use of photo-aerobic selenium-π-acid multicatalysis. This approach utilizes homoallylic carbonic acid esters and visible light as an energy source, with ambient air serving as the oxidant .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,6-Diphenyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
4,6-Diphenyl-1,3-dioxan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4,6-diphenyl-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it has been shown to inhibit the activity of certain transcription factors, thereby affecting gene expression .
相似化合物的比较
Similar Compounds
1,3-Dioxan-2-one: The parent compound without phenyl substitutions.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms in the ring.
Uniqueness
4,6-Diphenyl-1,3-dioxan-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which confer distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and materials science .
属性
CAS 编号 |
583037-46-1 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
4,6-diphenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C16H14O3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI 键 |
WEZFMTVQEYDPQG-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


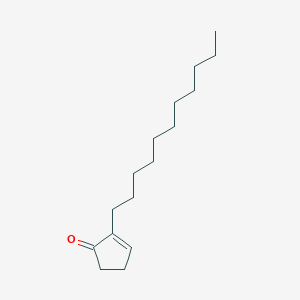
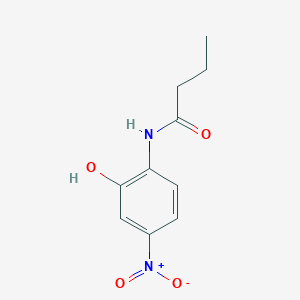
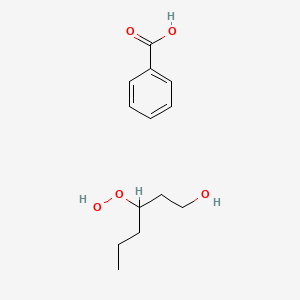
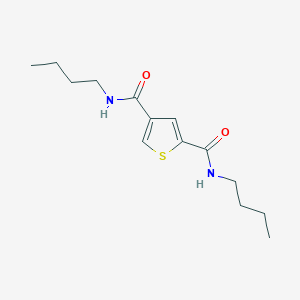
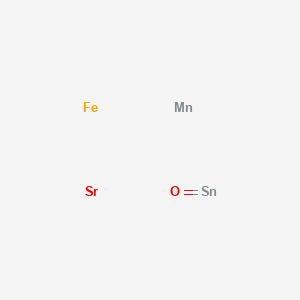
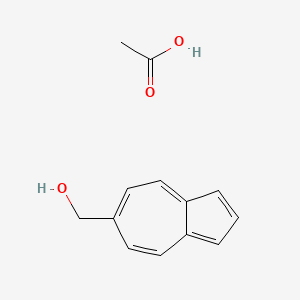
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
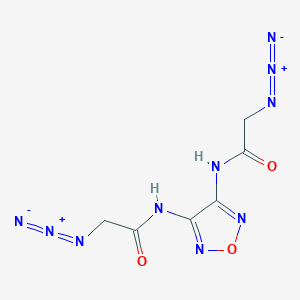

![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
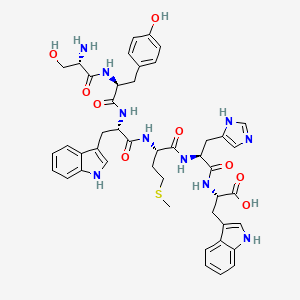
![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)

